molecular formula C7H12OS B14474246 4-(Propylsulfanyl)but-3-EN-2-one CAS No. 66894-66-4

4-(Propylsulfanyl)but-3-EN-2-one

Cat. No.: B14474246
CAS No.: 66894-66-4
M. Wt: 144.24 g/mol
InChI Key: LZVMRPALKITDRX-UHFFFAOYSA-N
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Description

4-(Propylsulfanyl)but-3-EN-2-one is an organic compound characterized by the presence of a propylsulfanyl group attached to a butenone backbone. This compound is of interest due to its unique chemical structure, which combines a sulfanyl group with an unsaturated ketone, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propylsulfanyl)but-3-EN-2-one can be achieved through several methods. One common approach involves the reaction of 3-buten-2-one with propylthiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the thiol on the carbonyl carbon of the butenone, followed by elimination of water to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts, such as transition metal complexes, can further enhance the reaction rate and selectivity. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

4-(Propylsulfanyl)but-3-EN-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in the butenone moiety can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Halogens (e.g., bromine, chlorine), hydrohalic acids (e.g., hydrochloric acid), inert solvents like dichloromethane.

Major Products Formed

    Oxidation: Formation of 4-(Propylsulfinyl)but-3-EN-2-one or 4-(Propylsulfonyl)but-3-EN-2-one.

    Reduction: Formation of 4-(Propylsulfanyl)butan-2-ol.

    Substitution: Formation of halogenated derivatives such as 4-(Propylsulfanyl)-3-chlorobutan-2-one.

Scientific Research Applications

4-(Propylsulfanyl)but-3-EN-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Propylsulfanyl)but-3-EN-2-one involves its interaction with molecular targets through its reactive functional groups. The carbonyl group can form hydrogen bonds or covalent bonds with nucleophilic sites on enzymes or receptors, while the sulfanyl group can undergo redox reactions, modulating the activity of redox-sensitive proteins. These interactions can influence various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfanyl)but-3-EN-2-one: Similar structure but with a methyl group instead of a propyl group.

    4-(Ethylsulfanyl)but-3-EN-2-one: Similar structure but with an ethyl group instead of a propyl group.

    4-(Butylsulfanyl)but-3-EN-2-one: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

4-(Propylsulfanyl)but-3-EN-2-one is unique due to the specific length of its alkyl chain, which can influence its reactivity and interaction with biological targets. The propyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile intermediate for various synthetic applications.

Properties

CAS No.

66894-66-4

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

4-propylsulfanylbut-3-en-2-one

InChI

InChI=1S/C7H12OS/c1-3-5-9-6-4-7(2)8/h4,6H,3,5H2,1-2H3

InChI Key

LZVMRPALKITDRX-UHFFFAOYSA-N

Canonical SMILES

CCCSC=CC(=O)C

Origin of Product

United States

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